molecular formula C15H21N B572331 7'-Methyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] CAS No. 1267472-65-0

7'-Methyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

Cat. No.: B572331
CAS No.: 1267472-65-0
M. Wt: 215.34
InChI Key: PWXMASNNXYBWFR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “7’-Methyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline]” can be inferred from its name. It contains a spiro[cyclohexane-1,4’-isoquinoline] core structure, which is a type of bicyclic compound where the two rings share a single atom . The ‘7-Methyl’ indicates a methyl group attached to the 7th carbon in the isoquinoline ring .

Scientific Research Applications

Synthesis of Propanediol and Aminopropanol Derivatives

The chemical reaction of N-methyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentan-1,4'-isoquinoline]-1'-carboxamide with phenoxymethyloxiranes and secondary amines has led to the creation of new propanediol derivatives and corresponding aminopropanols of the tetrahydroisoquinoline series, showcasing the compound's versatility in producing complex organic structures (Aghekyan et al., 2015).

Formation of Hydroazocine Rings

In the study of piperidine β-acyl derivatives' reactions with acetylenecarboxylic acids esters, a conversion of the piperidine ring into a hexahydroazocine cycle was observed. This highlighted the compound's potential in yielding unexpected and complex cyclic structures (Malkova et al., 2016).

Structural Analysis and Applications

A structural analysis of spiro[cyclohexane-1,2'-6'-methoxy-1'-(α-chloroacetyl)-1,2',3',4'-tetrahydro-4'-methylquinoline] revealed its potential antibacterial, antiarrhythmic, antihypertensive, analgesic, anticancer, and antiviral properties. The compound's structure makes it suitable for synthesizing tricyclic systems, indicating its importance in pharmaceutical applications (Soriano-garcia et al., 2000).

Synthesis of Isoquinolines

The reaction of specific compounds with nitriles in concentrated sulfuric acid yielded 1'-substituted 6'-methoxy-4',4'-dimethyl-4'H-spiro[cyclohexane-1,3'-isoquinolines]. This process involved a Wagner-Meerwein rearrangement and Ritter reaction, showcasing a method for creating complex molecular structures (Perevoshchikova et al., 2014).

Synthesis of Tacrine Scaffolds and Photophysical Properties

A series of new 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] was synthesized, demonstrating significant photophysical properties. This research contributes to the understanding of the compound's potential in creating new tacrine scaffolds, which are important in medicinal chemistry (Silva et al., 2021).

Properties

IUPAC Name

7-methylspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-12-5-6-14-13(9-12)10-16-11-15(14)7-3-2-4-8-15/h5-6,9,16H,2-4,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXMASNNXYBWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCCCC3)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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